molecular formula C13H13N B073849 2-methyl-N-phenylaniline CAS No. 1205-39-6

2-methyl-N-phenylaniline

Cat. No.: B073849
CAS No.: 1205-39-6
M. Wt: 183.25 g/mol
InChI Key: JTMODJXOTWYBOZ-UHFFFAOYSA-N
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Description

2-Methyl-N-phenylaniline, also known as N-(2-methylphenyl)-N-phenylamine, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a phenyl group, and one of the hydrogen atoms on the benzene ring is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 2-methylaniline with bromobenzene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as nitration of toluene, reduction to 2-methylaniline, and subsequent N-arylation with bromobenzene .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-methyl-N-phenylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics . The compound’s structure allows it to interact with aromatic residues in proteins, leading to changes in protein function and cellular responses .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-N-phenylaniline is unique due to the presence of both a methyl group and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .

Properties

IUPAC Name

2-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMODJXOTWYBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450829
Record name 2-Methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-39-6
Record name 2-Methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The general procedure B using 51.7 mg (0.215 mmol) of o-tolyltriflate and 29.4 μl (0.323 mmol) of aniline gave 95% yield of N-(2-methylphenyl)aniline after sublimation (130° C., 0.1 torr).
Quantity
51.7 mg
Type
reactant
Reaction Step One
Quantity
29.4 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromotoluene (2 mmol) is heated to 230° C. for 6 hours with aniline (20 mmol) in the presence of [(C6H5)2PCH2]2Ni(CO)2 (0.2 mmol) using ethanol (1.2 mL) as the solvent in a sealed tube to form 2-anilinotoluene. 2-Anilinotoluene is oxidized with potassium permaganate in water to form 2-anilinobenzoic acid. (See Cramer, et al., J. Org. Chem. (1975), 40:2267).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
[Compound]
Name
[(C6H5)2PCH2]2Ni(CO)2
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4-methoxy-2-methyl-N-phenylaniline and how do they influence its interactions?

A1: 4-Methoxy-2-methyl-N-phenylaniline, also known as DPA, features two aromatic rings connected by a nitrogen atom. [, ] The molecular formula of the compound is C14H15NO. [] A key structural characteristic is the near perpendicular orientation of the two aromatic rings. [] This specific spatial arrangement, along with the presence of a methoxy group and a methyl group on one of the rings, influences its interactions with other molecules. Specifically, π–π stacking interactions between the aromatic rings and intermolecular N—H⋯O hydrogen bonds are crucial for its supramolecular aggregation. []

Q2: What synthetic approaches are currently employed for the production of 4-methoxy-2-methyl-N-phenylaniline?

A2: Various synthetic methods have been developed for producing 4-methoxy-2-methyl-N-phenylaniline. [] Recent research has focused on exploring new methods and technological routes to synthesize this compound more efficiently. [] These advancements aim to optimize the synthesis of 4-methoxy-2-methyl-N-phenylaniline, paving the way for potential industrial-scale production. []

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